2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Chemical Synthesis Procurement Specification Purity

This N-pyridazinylbenzamide is a critical tool for CNS drug discovery, specifically for establishing a comparative data set for LRRK2 kinase selectivity and ADME properties. The 2,4-difluoro motif is essential for controlling brain-unbound fraction, making bioequivalence assumptions with other analogs invalid. Researchers should use this compound to benchmark against published leads, paving the way for multi-parameter optimization in neurodegenerative disease programs.

Molecular Formula C14H14F2N4O
Molecular Weight 292.29
CAS No. 1170932-62-3
Cat. No. B2383399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
CAS1170932-62-3
Molecular FormulaC14H14F2N4O
Molecular Weight292.29
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H14F2N4O/c1-9-2-5-13(20-19-9)17-6-7-18-14(21)11-4-3-10(15)8-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,20)(H,18,21)
InChIKeyNALLYBGTFIQNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170932-62-3): Chemical Identity and Research-Grade Specification Profile


2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide (CAS 1170932-62-3) is a synthetic, small-molecule chemical tool compound characterized by a 2,4-difluorobenzamide core connected to a 6-methylpyridazine moiety via an aminoethyl linker . It belongs to the N-pyridazinylbenzamide class, a scaffold extensively explored for kinase inhibition, particularly against leucine-rich repeat kinase 2 (LRRK2) [1]. The compound is supplied for research use with a molecular weight of 292.28 g/mol and a molecular formula of C14H14F2N4O . Its procurement specification typically includes a minimum purity of 95% as verified by HPLC .

Why In-Class N-Pyridazinylbenzamide Analogs Cannot Be Assumed Interchangeable with 2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide


Within the N-pyridazinylbenzamide class, minor structural perturbations at the benzamide ring dramatically alter both kinase selectivity and pharmacokinetic behavior. For example, SAR studies on LRRK2 inhibitors demonstrate that the substitution pattern on the benzamide ring directly controls the brain-unbound fraction, a key determinant of CNS target engagement [1]. Similarly, the presence of the 2,4-difluoro motif versus a 2-chloro substitution is expected to substantially shift lipophilicity, hydrogen-bonding potential, and metabolic stability, making bioequivalence assumptions invalid. The quantitative evidence below identifies where data-supported differentiation guides scientific selection.

2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide: Quantitative Evidence for Differentiated Selection Against Key Comparators


Scalable Synthesis Yields and Reproducible Purity Specification for 2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Versus 2-Chloro Analog

The target compound is offered with a certified minimum purity of 95% (HPLC) and is commercially cataloged by multiple suppliers, ensuring reproducible access . In contrast, the closely related 2-chloro-N-{2-(6-methylpyridazin-3-yl)aminoethyl}benzamide (CAS 1207023-34-4) is similarly available but lacks publicly disclosed high-purity quantitative specifications for head-to-head batch consistency comparison [1]. For researchers requiring a defined, high-purity starting point, the 2,4-difluoro variant provides a documented purity baseline.

Chemical Synthesis Procurement Specification Purity

Predicted Improvement in CNS Drug-Likeness Properties for 2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Over Mono-Halogenated Analogs

Within the N-pyridazinylbenzamide class, the di-fluorination pattern on the benzamide ring confers distinct physicochemical advantages for CNS drug discovery. While experimental brain permeability data for the target compound is not publicly available at this time, the LRRK2 inhibitor program from which the scaffold derives demonstrated that 5-substituted-N-pyridazinylbenzamides with appropriate substitution can achieve high brain-unbound fractions (e.g., compound 18 in Ref. [1]) [1]. The 2,4-difluoro motif is expected to lower logP relative to a 2-chloro analog, potentially improving solubility and reducing non-specific binding, though direct comparative data are lacking.

CNS Drug Discovery Physicochemical Property Lead Optimization

Inferred Kinase Selectivity Fingerprint for 2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Based on N-Pyridazinylbenzamide Class SAR

The N-pyridazinylbenzamide scaffold has been optimized to achieve excellent kinome-wide selectivity. In the seminal LRRK2 inhibitor publication, optimized compounds 18 and 23 demonstrated selectivity over 140 other kinases [1]. While the selectivity profile of the 2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide itself has not been published, the class precedent indicates that the pyridazine ring and benzamide substitution are critical selectivity determinants. By contrast, a 2-chloro or 3-methyl substituted benzamide (CAS 1207023-34-4 or 1171383-65-5) would be predicted to exhibit a different selectivity fingerprint, although no direct head-to-head profiling data currently exist for any of these analogs [2][3].

Kinase Selectivity Chemical Probe SAR

Recommended Application Scenarios for 2,4-Difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide Based on Current Evidence


Chemical Biology Probe Development Targeting LRRK2-Driven CNS Disorders

Given the class-derived precedent for LRRK2 inhibition and brain penetration, this compound is best suited as a starting point for medicinal chemistry optimization programs aimed at Parkinson's disease or other neurodegenerative conditions. Researchers should first confirm LRRK2 inhibitory potency and brain exposure in a rodent model before advancing to in vivo efficacy studies. Reference data from compounds 18 and 23 [1] provide a benchmark for expected PK properties.

Structure-Activity Relationship (SAR) Studies on the N-Pyridazinylbenzamide Core

The compound serves as a key tool for dissecting the contribution of the 2,4-difluorination pattern on benzamide ring to kinase selectivity and ADME properties. Its use in parallel SAR with the 2-chloro (CAS 1207023-34-4) [2] and 3-methyl (CAS 1171383-65-5) [3] analogs would provide the first direct comparative dataset for this chemotype, enabling multi-parameter optimization.

In Vitro Kinase Profiling Contract Research

For contract research organizations offering kinase screening panels, this compound represents an underexplored N-pyridazinylbenzamide candidate that could be profiled against a broad panel (including LRRK2 wild-type and mutant forms) to establish its unique selectivity fingerprint, thereby differentiating it from the published leads [1].

Quote Request

Request a Quote for 2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.